L-Quebrachitol

Vue d'ensemble

Description

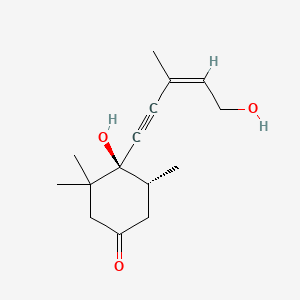

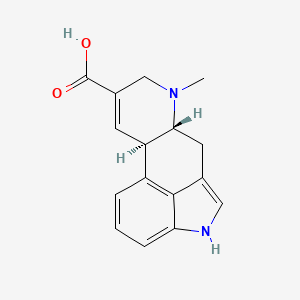

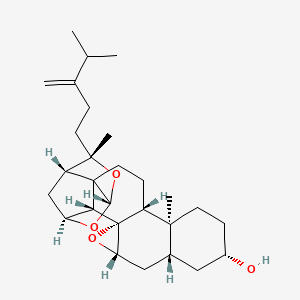

L-Quebrachitol is a naturally occurring optically active cyclitol . It is a bioactive plant constituent that could serve as the starting material of inositol or its derivatives to participate in several important pathways . It may act as a potential anticancer or antidiabetic drug lead to arrest or reverse these diseases . It is also known for its antioxidant properties, anti-aging effects, and cholesterol-lowering capabilities .

Synthesis Analysis

L-Quebrachitol derivatives have been designed and synthesized in search of novel hypoglycemic agents . The α-glycosidase inhibitory activities of these compounds were evaluated, and their structure–activity relationships (SARs) were discussed . The results showed that 16 compounds had significant inhibitory activities against α-glycosidase .

Molecular Structure Analysis

The interaction between natural rubber α-terminal groups and L-Quebrachitol has been studied using molecular dynamics . This interaction is thought to give natural rubber its specific features .

Chemical Reactions Analysis

L-Quebrachitol interacts with rubber molecules . It is the second most abundant molecule in natural rubber . The interaction of L-Quebrachitol with the hydrophobic natural rubber and its interaction with specific α-terminal groups have been suggested .

Physical And Chemical Properties Analysis

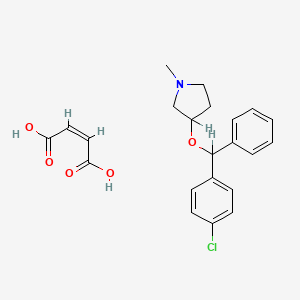

L-Quebrachitol is a member of cyclohexanols . Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol .

Applications De Recherche Scientifique

Pharmaceutical and Nutraceutical Applications

L-Quebrachitol can be modified to L-chiro-inositol, which is a class of biologically active compounds. These compounds can be used as precursors for the synthesis of a wide range of bioactive products . The pharmaceutical and nutraceutical industries have shown growing interest in developing chiral compounds, which are safer and more effective for biological activities .

Antioxidant Applications

L-Quebrachitol has potential as a novel antioxidant. It could be used to prevent oxidative stress-related diseases .

Bone Density Enhancement

There is potential for L-Quebrachitol to be used as an agent to increase bone density, which could help in the prevention of osteoporosis .

Synthesis of Bioactive Materials

L-Quebrachitol can be used as a starting material for the synthesis of bioactive materials .

Inositol Pharmacy

In the field of inositol pharmacy, L-Quebrachitol can be used as a key ingredient .

Health Drinks

One of the most promising applications of L-Quebrachitol is in health drinks . With the increasing cases of M-2 diabetes globally, L-Quebrachitol could be used to develop health drinks that could potentially help manage this condition .

Precursor for Drug Synthesis

L-Quebrachitol can be used as a precursor to synthesize various drugs . This could potentially lead to the development of new treatments for various diseases.

Environmental Impact

The extraction of L-Quebrachitol from natural rubber serum (NRS) can contribute to tackling environmental pollution from rubber processing effluents . This not only provides an environmentally sound alternative to effluent treatment but also adds an additional source of revenue to the natural rubber industry .

Mécanisme D'action

Target of Action

L-Quebrachitol is a natural monomethyl ether derivative of inositol . It primarily targets pre-osteoblastic MC3T3-E1 cells . These cells play a crucial role in bone formation, making them a significant target for substances that can promote osteoblastogenesis .

Biochemical Pathways

L-Quebrachitol affects several biochemical pathways. It triggers the BMP-2 response and upregulates the expression of regulatory genes associated with the mitogen-activated protein kinase (MAPK) and wingless-type MMTV integration site (Wnt)/β-catenin signaling pathways . These pathways are crucial for bone formation and remodeling, and their modulation can lead to enhanced osteoblastogenesis .

Pharmacokinetics

It’s worth noting that l-quebrachitol is a naturally occurring compound found in various plants , suggesting it may have good bioavailability

Result of Action

The action of L-Quebrachitol results in significant cellular and molecular effects. It promotes the proliferation, differentiation, and mineralization of MC3T3-E1 cells . This leads to an increase in bone matrix proteins and a decrease in factors that inhibit bone formation . As a result, L-Quebrachitol may contribute to the prevention and treatment of conditions like osteoporosis .

Action Environment

The action of L-Quebrachitol can be influenced by various environmental factors. For instance, it has been extracted from sea buckthorn leaves and natural rubber latex , suggesting that its efficacy and stability might be affected by the conditions of these plants. Additionally, its action might be influenced by the specific conditions inside the body, such as the presence of insulin resistance . .

Safety and Hazards

Orientations Futures

Future research could focus on the interaction of L-Quebrachitol with the hydrophobic natural rubber and its interaction with specific α-terminal groups . This could lead to a better understanding of the molecular mechanism of natural rubber biosynthesis, its structural and molecular characteristics, and the composition of its alternative secondary constituents .

Propriétés

IUPAC Name |

(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MBXCVVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029528, DTXSID80957028 | |

| Record name | Quebrachitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Quebrachitol | |

CAS RN |

642-38-6, 3564-07-6 | |

| Record name | Quebrachitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quebrachitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quebrachitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUEBRACHITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-Quebrachitol?

A1: L-Quebrachitol has a molecular formula of C7H14O6 and a molecular weight of 194.18 g/mol. []

Q2: How can L-Quebrachitol be characterized using spectroscopic techniques?

A2: L-Quebrachitol can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

- X-ray Diffraction: Single-crystal X-ray analysis can provide a three-dimensional representation of the molecule, revealing its crystal structure and conformation. [, ]

Q3: Where is L-Quebrachitol naturally found?

A3: L-Quebrachitol is primarily found in the serum of the rubber tree, Hevea brasiliensis. It can also be found in other plant species, such as Elaeagnus formosana Nakai and litchi fruit. [, , , , ]

Q4: What is the sweetness of L-Quebrachitol compared to sucrose?

A4: Studies suggest that L-Quebrachitol exhibits approximately twice the sweetness of sucrose. []

Q5: Does L-Quebrachitol exhibit antibacterial activity?

A5: Research indicates that L-Quebrachitol does not show antibacterial activity against common bacteria like Staphylococcus aureus and Streptococcus mutans. []

Q6: What is the effect of L-Quebrachitol on osteoblastogenesis?

A6: L-Quebrachitol has been shown to promote the proliferation, differentiation, and mineralization of MC3T3-E1 cells, a pre-osteoblastic cell line. []

Q7: How does L-Quebrachitol affect cellular signaling pathways related to bone formation?

A7: L-Quebrachitol appears to stimulate osteoblastogenesis through various mechanisms, including:

- Upregulating Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor-2 (Runx2), key regulators of bone formation. []

- Activating the Mitogen-activated Protein Kinase (MAPK) and Wingless-type MMTV Integration Site (Wnt)/β-catenin signaling pathways, involved in cell proliferation and differentiation. []

- Downregulating the Receptor Activator of Nuclear factor-κB Ligand (RANKL) mRNA level, potentially inhibiting bone resorption. []

Q8: Can L-Quebrachitol impact glucose and lipid metabolism?

A8: Studies on HepG2 cells, a human liver cell line, suggest that L-Quebrachitol extract and the purified compound may:

- Inhibit α-amylase activity, potentially influencing carbohydrate digestion and absorption. []

- Increase glucose consumption and reduce Total Triglyceride (TG) and Non-Esterified Fatty Acid (NEFA) content in insulin-resistant HepG2 cells. []

- Modulate the expression of genes involved in glucose and lipid metabolism, such as Glucose-6-phosphatase (G6Pase) and Peroxisome Proliferator-activated receptor alpha (PPARα). []

Q9: Does L-Quebrachitol possess phytotoxic or nematicide properties?

A9: Research suggests that L-Quebrachitol and extracts from Croton ehrenbergii, a plant rich in this compound, can inhibit seed germination and root/stem elongation in some plant species, particularly dicotyledons. [] Additionally, L-Quebrachitol demonstrated nematicidal activity against Meloidogyne incognita larvae. []

Q10: How is L-Quebrachitol used as a chiral building block in organic synthesis?

A10: L-Quebrachitol's chiral nature and well-defined stereochemistry make it a valuable starting material for synthesizing various enantiomerically pure compounds. Its rigid cyclohexane ring, with multiple functional groups, allows for selective transformations and manipulations, enabling the construction of complex molecules. [6, 13-16, 18, 20-22, 24, 26-28]

Q11: Can you provide examples of compounds synthesized using L-Quebrachitol?

A11: L-Quebrachitol has been utilized in the synthesis of a variety of compounds, including:

- Inositol Phosphates: D-myo-inositol 1-phosphate, a key signaling molecule. [, ]

- Pharmaceutical Intermediates: Analogues of Fumagillin and Ovalicin, antiangiogenic agents; D-3-deoxy-3-fluoro- and D-3-chloro-3-deoxy- analogues of Phosphatidylinositol, potential anticancer agents. [, , ]

Q12: How has computational chemistry been applied to study L-Quebrachitol?

A12: Computational methods have been employed to:

- Investigate solvent effects on NMR chemical shifts: Monte Carlo simulations and Density Functional Theory (DFT) calculations have been used to model the influence of water solvation on the 1H NMR spectrum of L-Quebrachitol. []

- Predict IR and NMR spectra of L-Quebrachitol derivatives: DFT calculations have proven reliable in predicting spectroscopic data, aiding in structural characterization. []

- Study interactions with other molecules: Theoretical calculations can provide insights into the binding energy and thermodynamic parameters associated with L-Quebrachitol's interaction with other molecules, such as phosphorylcholine in chromatographic stationary phases. []

Q13: How does L-Quebrachitol influence the properties of centrifuged natural rubber?

A13: Adding L-Quebrachitol to centrifuged natural rubber (CNR) has been shown to:

- Reduce the vulcanization time (T90). []

- Enhance tensile strength. []

- Lower the glass transition temperature (Tg). []

- Improve strain-induced crystallization. []

Q14: What are the main challenges hindering the commercialization of L-Quebrachitol?

A14: The primary hurdles to commercial-scale production of L-Quebrachitol include:

- High recovery costs: Extracting and purifying L-Quebrachitol from natural sources can be expensive. []

- Unfavorable organic synthesis steps: Utilizing L-Quebrachitol as a starting material for synthesizing active pharmaceutical ingredients often necessitates complex and costly chemical transformations. []

Q15: What are potential solutions to overcome these challenges?

A15: Several avenues are being explored to enhance the commercial viability of L-Quebrachitol, including:

- Optimizing extraction and purification methods: Developing more efficient and cost-effective techniques for isolating L-Quebrachitol from natural sources is crucial. [, ]

- Exploring biotransformation approaches: Harnessing enzymatic reactions to convert L-Quebrachitol into desired products could offer a more sustainable and economically viable alternative to traditional organic synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

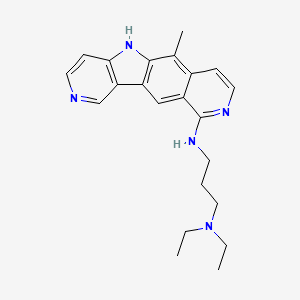

![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)